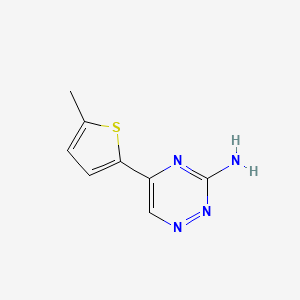

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine

Description

Properties

IUPAC Name |

5-(5-methylthiophen-2-yl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYVQFLKKBYRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amidrazones with Thiophene-Substituted Precursors

A common approach involves the preparation of an amidrazone intermediate bearing the 5-methylthiophen-2-yl moiety, followed by cyclization to form the triazine ring. This method typically uses:

- Starting materials such as 5-methylthiophene-2-carboxaldehyde or nitrile derivatives.

- Reaction with hydrazine or substituted hydrazines to form amidrazones.

- Cyclization under acidic or basic conditions to yield the 1,2,4-triazine core.

This approach is supported by analogous syntheses reported for related triazine compounds where nucleophilic substitution at cyano groups leads to triazine ring formation.

Nucleophilic Substitution on 5-Cyano-1,2,4-triazines

Research indicates that 5-cyano-1,2,4-triazines can undergo nucleophilic substitution with amine-containing thiophene derivatives under solvent-free or mild conditions to afford substituted triazines. For example:

- The reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine leads to substitution of the cyano group by the amine residue, forming triazine derivatives with sulfur-containing heterocycles.

- Similar methodology can be adapted for this compound by using the corresponding amine and cyano precursors.

Use of Protecting Groups and Multi-Step Synthesis

Patent literature describes complex multi-step syntheses involving:

- Protection of amino groups with tert-butoxycarbonyl (Boc) or other protecting groups.

- Introduction of nitroso groups followed by reduction to amines.

- Cyclization via ortho-formate treatment to form amidrazones and subsequent triazine rings.

While these methods are more elaborate and may have lower yields (e.g., total yields around 9%), they provide routes to functionalized triazine derivatives related to this compound.

Comparative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Notes | Yield Range |

|---|---|---|---|

| Amidrazone formation | Hydrazine + 5-methylthiophene-2-carboxaldehyde | Formation of intermediate amidrazone | Moderate to High |

| Cyclization to triazine | Acidic/basic catalysis, heating | Ring closure to form 1,2,4-triazine core | Moderate |

| Nucleophilic substitution | 5-cyano-1,2,4-triazine + amine derivative, solvent-free or mild heating | Substitution of cyano group by amine substituent | Moderate to Good |

| Protection/deprotection steps | Boc protection, NaNO2 nitrosation, Zn reduction | Multi-step, low yield, requires chromatographic purification | Low (~9%) |

Research Findings and Observations

- Electron-donating groups such as the 5-methylthiophen-2-yl increase the electron density on the triazine ring, influencing reactivity and stability during synthesis.

- The dihydrotriazinone core is sensitive to hydrolysis under acidic or basic conditions, requiring careful control of reaction pH and temperature to maintain product integrity.

- Solvent-free conditions for nucleophilic substitution on cyano groups have been shown to be efficient, reducing reaction times and avoiding the use of hazardous solvents.

- Multi-step syntheses involving protecting groups and nitroso intermediates, while more complex, allow for the introduction of diverse substituents and functional groups on the triazine scaffold.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene and triazine derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Reactivity:

The compound can undergo various reactions:

- Oxidation: Formation of sulfoxides or sulfones.

- Reduction: Yielding amine derivatives.

- Substitution Reactions: Electrophilic and nucleophilic substitutions on the thiophene and triazine rings .

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides |

| Reduction | LiAlH | Amine derivatives |

| Substitution | Alkyl halides | Substituted derivatives |

Biology

Bioactive Properties:

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its structural similarity to other bioactive triazines suggests it may interact with biological targets such as enzymes or receptors .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various triazine derivatives, including this compound, against cancer cell lines. Results showed significant inhibition of cell proliferation at specific concentrations, indicating potential as an anticancer agent.

Medicine

Therapeutic Applications:

The compound is being explored for its potential as:

- Kinase Inhibitors: Targeting specific kinases involved in cancer progression.

- Anti-inflammatory Agents: Reducing inflammation through modulation of inflammatory pathways.

Mechanism of Action:

The exact mechanism remains under investigation; however, preliminary studies suggest it may inhibit specific enzymes or receptor interactions leading to therapeutic effects.

Industry

Material Science:

In industrial applications, this compound is utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells due to its electronic properties derived from the fused ring structure .

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of 5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine with analogous compounds:

Key Observations :

- Methyl groups (as in the target compound) balance lipophilicity and metabolic stability.

- Heterocyclic Variations : Replacing thiophene with furan (e.g., 5-methylfuran-2-yl) reduces aromaticity, which could influence reactivity and pharmacokinetics .

Biological Activity

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the class of 1,2,4-triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with a methylthio group and an aromatic thiophene moiety. Its molecular formula is , indicating the presence of nitrogen and sulfur which are crucial for its biological activity. The structure allows for various interactions due to the electron-rich nature of the triazine ring and thiophene group.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Similar compounds in the triazine class have shown antimicrobial properties. The presence of the thiophene ring may enhance this activity through specific interactions with microbial targets .

- Anticancer Properties : Triazine derivatives have been investigated for their anticancer effects, often through enzyme inhibition pathways. The potential for inducing apoptosis in cancer cells has been noted in related studies .

- Kinase Inhibition : Some derivatives of triazines act as kinase inhibitors, which can be pivotal in cancer therapy by blocking pathways that promote tumor growth .

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumorigenesis or microbial metabolism.

- Cellular Interaction : Its interaction with cellular receptors or DNA may lead to altered cellular processes such as proliferation or apoptosis .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. One common synthetic route includes:

- Formation of Hydrazone : Reacting 5-methylthiophene-2-carboxaldehyde with hydrazine hydrate.

- Cyclization : The hydrazone is then cyclized with cyanogen bromide to yield the triazine derivative.

This method can be optimized for yield and purity using continuous flow reactors in industrial settings.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of triazine derivatives:

Q & A

Advanced Research Question

- In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli; discrepancies arise from strain-specific resistance .

- Kinetic Studies : Time-kill assays distinguish bacteriostatic vs. bactericidal effects .

- Data Reconciliation : Conflicting results (e.g., variable IC₅₀ values) are resolved by standardizing assay conditions (pH, inoculum size) and cross-validating with HPLC purity checks .

How can researchers resolve discrepancies in spectral data during the characterization of this compound derivatives?

Advanced Research Question

- Multi-Technique Validation : Compare NMR, IR, and MS data to confirm functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹ in IR) .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to assign ambiguous peaks in crowded NMR spectra .

- Crystallographic Cross-Check : Resolve tautomeric forms (e.g., 1,2,4-triazin-3-amine vs. 1,2,4-triazol-5-amine) via X-ray diffraction .

What methodologies are recommended for designing and synthesizing S-alkylated derivatives of this compound?

Advanced Research Question

- Thiol-Activation : Treat the triazine-thiol intermediate with alkyl halides (e.g., benzyl chloride) in basic conditions (KOH/EtOH) .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >85% yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates derivatives, with TLC monitoring (Rf 0.5–0.7) .

How can reaction mechanisms for the formation of this compound be elucidated?

Advanced Research Question

- Kinetic Profiling : Monitor intermediate formation via in situ FTIR or HPLC to identify rate-limiting steps .

- Isotope Tracing : Use ¹³C-labeled carbonyl precursors to track cyclization pathways .

- Computational Modeling : Transition state analysis with Gaussian09 or ORCA software validates proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.